An In-depth Technical Guide to the Chemical Properties and Structure of Ronidazole-d3
An In-depth Technical Guide to the Chemical Properties and Structure of Ronidazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronidazole-d3 is the deuterated analog of Ronidazole, an antiprotozoal agent primarily used in veterinary medicine. The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group enhances its utility as an internal standard in pharmacokinetic and metabolic studies. The increased mass of Ronidazole-d3 allows for its clear differentiation from the non-labeled drug in mass spectrometry-based analytical methods, ensuring accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties and structure of Ronidazole-d3, intended to support research and development activities.
Chemical and Physical Properties
Ronidazole-d3 is a stable, isotopically labeled compound that is commercially available as an analytical standard.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate | [1] |
| Synonyms | 1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, Ronidazole D3 | [1] |
| CAS Number | 1015855-87-4 | [3] |
| Molecular Formula | C₆H₅D₃N₄O₄ | [3] |
| Molecular Weight | 203.17 g/mol | [3] |
| Appearance | White to Pale Beige Solid | [4] |
| Melting Point | >135°C (decomposes) | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |
| Purity (typical) | >95% (HPLC) | [4] |
| Storage | -20°C, Hygroscopic, Under inert atmosphere | [4] |
Chemical Structure
The chemical structure of Ronidazole-d3 consists of a 5-nitroimidazole ring, which is the core pharmacophore responsible for its antimicrobial activity. A carbamoyloxymethyl group is attached at the 2-position of the imidazole ring, and a trideuteromethyl group is attached to the nitrogen at the 1-position.
Caption: 2D Chemical Structure of Ronidazole-d3.
Spectroscopic Data
Detailed spectroscopic data for Ronidazole-d3, including ¹H NMR, ¹³C NMR, and IR spectra, are typically provided in the Certificate of Analysis (CoA) from the supplier. This information is lot-specific and essential for confirming the identity and purity of the standard. While specific spectra are not widely published in the scientific literature, the expected mass spectrometric behavior can be inferred from its use in LC-MS/MS methods.
| Spectroscopic Technique | Expected Data |
| Mass Spectrometry (MS) | Due to the three deuterium atoms, the molecular ion peak will be observed at an m/z value 3 units higher than that of non-labeled Ronidazole. The fragmentation pattern is expected to be similar to Ronidazole, with key fragments corresponding to the loss of the carbamoyl group and cleavage of the imidazole ring. |
| ¹H NMR | The signal corresponding to the N-methyl protons will be absent. Other protons on the imidazole ring and the methylene group will show characteristic chemical shifts. |
| ¹³C NMR | The carbon of the trideuteromethyl group will exhibit a characteristic triplet signal due to coupling with deuterium. The chemical shifts of other carbons will be similar to those of Ronidazole. |
| Infrared (IR) Spectroscopy | The spectrum will show characteristic absorption bands for the C-D stretching vibrations, in addition to the functional group frequencies of the nitro group, carbamate, and imidazole ring. |
Experimental Protocols
Synthesis of Ronidazole-d3
Caption: Plausible synthetic workflow for Ronidazole-d3.
The synthesis would likely begin with a suitable 5-nitroimidazole precursor, such as 2-hydroxymethyl-5-nitroimidazole. This precursor would then be N-alkylated using a deuterated C1 source, like trideuteromethyl iodide, in the presence of a base. The resulting deuterated intermediate would then undergo carbamoylation to yield the final Ronidazole-d3 product. Purification would likely be achieved through recrystallization or column chromatography.
Analytical Methodology
Ronidazole-d3 is primarily employed as an internal standard for the quantification of Ronidazole and other nitroimidazoles in various biological and food matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General LC-MS/MS Protocol for Nitroimidazole Analysis using Ronidazole-d3:
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Sample Preparation:
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Extraction: The target analytes and the internal standard are extracted from the homogenized sample matrix (e.g., muscle tissue, honey, plasma) using an organic solvent such as ethyl acetate.
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Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.
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Reconstitution and Clean-up: The residue is reconstituted in a suitable solvent and may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
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Chromatographic Separation:
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The extract is injected into a liquid chromatography system.
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Separation is typically achieved on a C18 reversed-phase column.
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A gradient elution with a mobile phase consisting of water and an organic modifier (e.g., methanol or acetonitrile), often with additives like formic acid, is used to separate the analytes.
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Mass Spectrometric Detection:
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The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.
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The analytes are detected using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and for Ronidazole-d3.
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| Parameter | Typical Conditions |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Conclusion
Ronidazole-d3 is an indispensable tool for the accurate quantification of Ronidazole and related compounds in complex samples. Its well-defined chemical and physical properties, coupled with its isotopic stability, make it an ideal internal standard for LC-MS/MS applications. While a detailed synthesis protocol is not publicly available, a logical synthetic route can be proposed. For definitive structural confirmation and purity assessment, researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier. This guide provides a foundational understanding of Ronidazole-d3 to aid in the design and execution of robust analytical methodologies in drug development and food safety monitoring.
